Hydrogen-Bond Donor Count: 0 vs. 1 — Elimination of the Pyrrole N-H Differentiates Kinase Hinge-Region Binding Mode
The target compound has a hydrogen-bond donor count of 0, achieved through N7-methylation of the pyrrolo[2,3-d]pyrimidine core [1]. In contrast, the simplest analog 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (CAS 90870-83-0) retains the pyrrole N-H and has an HBD count of 1 . This difference is functionally significant because the pyrrole N-H in unmethylated pyrrolopyrimidines typically donates a hydrogen bond to the kinase hinge region backbone carbonyl (e.g., Glu-Leu motif in JAK kinases), contributing to a specific binding pose. N7-methylation ablates this interaction, forcing alternative binding geometries that can shift kinase selectivity profiles. In the well-characterized pyrrolo[2,3-d]pyrimidine kinase inhibitor series leading to tofacitinib, N7-alkylation was a critical structural determinant for achieving JAK3 vs. JAK2 selectivity [2]. The target compound's HBD = 0 property also improves predicted passive membrane permeability, as hydrogen-bond donors impose a desolvation penalty during membrane transit [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (PubChem computed property) |
| Comparator Or Baseline | 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (CAS 90870-83-0): HBD = 1. 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine: HBD = 0. |
| Quantified Difference | ΔHBD = 1 vs. unmethylated analog; equal to N7-methyl analog but with additional carbonyl HBA differentiation. |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.18), based on 2D structure with standardized protonation states. |
Why This Matters
For kinase inhibitor screening, HBD count directly influences both binding pose within the ATP pocket and passive membrane permeability; selecting a compound with HBD = 0 vs. HBD = 1 changes the expected kinase selectivity fingerprint.
- [1] PubChem CID 155800283. Computed Properties: Hydrogen Bond Donor Count = 0. Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). View Source
- [2] Clark JD, Flanagan ME, Telliez JB. Discovery and development of Janus Kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 2014, 57(12), 5023-5038. Discusses N7-substitution effects on JAK isoform selectivity. View Source
